molecular formula C7H9BrN2O B8736072 (5-Bromo-2-methoxyphenyl)hydrazine CAS No. 569688-69-3

(5-Bromo-2-methoxyphenyl)hydrazine

Cat. No. B8736072
M. Wt: 217.06 g/mol
InChI Key: HRNNVKBBQRBOHX-UHFFFAOYSA-N
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Patent
US06613786B2

Procedure details

The title compound was prepared by the general procedure described above for Preparations 2a-i using 4-bromo-2-aminoanisole (9.09 g), NaNO2 (3.45 g), and SnCl2.2H2O (22.6 g). Workup gave 8.7 g (89%) of (5-bromo-2-methoxyphenyl)hydrazine which was used without further purification.
[Compound]
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[CH:3]=1.[N:11]([O-])=O.[Na+].O.O.Cl[Sn]Cl>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH:10][NH2:11])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.09 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)N
Step Three
Name
Quantity
3.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
22.6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the general procedure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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